5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
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Overview
Description
JWH 081 N-pentanoic acid metabolite: is a synthetic cannabinoid metabolite derived from JWH 081, a cannabimimetic indole. This compound is known for its preference for the central cannabinoid receptor (CB1) over the peripheral cannabinoid receptor (CB2). It is detectable in both serum and urine and is primarily used for research and forensic purposes .
Mechanism of Action
Target of Action
The primary target of JWH 081 N-pentanoic acid metabolite is the central cannabinoid (CB1) receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
JWH 081 N-pentanoic acid metabolite is a cannabimimetic indole . It shows preference for the CB1 receptor over the peripheral cannabinoid (CB2) receptor . The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids .
Biochemical Pathways
Given its affinity for the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes .
Pharmacokinetics
It is known that this compound is an expected metabolite of jwh 081 that would be detectable both in serum and in urine .
Result of Action
Given its affinity for the cb1 receptor, it is likely to produce effects similar to those of other cannabinoids, which can include pain relief, increased appetite, and alterations in mood and memory .
Biochemical Analysis
Biochemical Properties
JWH 081 N-pentanoic acid metabolite is expected to interact with the CB1 and CB2 receptors due to its parent compound’s affinity for these receptors . The nature of these interactions is likely to involve binding to the receptors, influencing their activity .
Cellular Effects
Given its parent compound’s affinity for the CB1 and CB2 receptors, it may influence cell function by modulating these receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with the CB1 and CB2 receptors . This could involve binding interactions with these receptors, potentially leading to their activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this metabolite is detectable in serum and urine , suggesting that it may have a certain degree of stability
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 081 N-pentanoic acid metabolite involves the reaction of JWH 081 with pentanoic acid under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process. The product is then purified to achieve a high level of purity (≥98%) for research purposes .
Industrial Production Methods: : Industrial production of JWH 081 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity. The compound is then formulated into a solution for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 081 N-pentanoic acid metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions may involve reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
JWH 081 N-pentanoic acid metabolite has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another cannabimimetic indole with a preference for CB2 receptors.
JWH 018: A synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
JWH 251: A related compound with similar receptor binding properties.
Uniqueness: : JWH 081 N-pentanoic acid metabolite is unique due to its specific interaction with the CB1 receptor and its distinct metabolic profile. Unlike other similar compounds, it is primarily used as a reference standard in forensic and analytical research .
Properties
IUPAC Name |
5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGCTPEKHVDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017718 |
Source
|
Record name | JWH 081 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-08-9 |
Source
|
Record name | JWH 081 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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